3-Bromocyclohexane-1,2-dione
Overview
Description
3-Bromocyclohexane-1,2-dione is an organic compound with the molecular formula C6H7BrO2. It is characterized by a six-membered cyclohexane ring with two ketone groups at positions 1 and 2, and a bromine atom at position 3. This compound is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclohexane-1,2-dione can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1,2-dione. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclohexane-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Amino or thio derivatives of cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diol derivatives.
Oxidation: Cyclohexane-1,2-dicarboxylic acid derivatives.
Scientific Research Applications
3-Bromocyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromocyclohexane-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ketone groups are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the ketone groups can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chlorocyclohexane-1,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
3-Iodocyclohexane-1,2-dione: Contains an iodine atom, which can influence the compound’s reactivity and stability.
Uniqueness
3-Bromocyclohexane-1,2-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The bromine atom also affects the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromocyclohexane-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNTVZMJPXZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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